

C.I. Acid Red 106 and Mass Spectrometry: A Compatibility and Comparative Guide

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Compound of Interest

Compound Name: C.I. Acid red 106

Cat. No.: B1200254

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The compatibility of **C.I. Acid Red 106** with mass spectrometry is highly probable, particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS). While direct experimental data for **C.I. Acid Red 106** is not readily available in published literature, its chemical characteristics as a sulfonated azo dye align with numerous studies that have successfully utilized LC-MS for the analysis of structurally similar compounds. This guide provides a comprehensive overview of the factors influencing its compatibility, a comparison with alternative red dyes, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Understanding the Compatibility

C.I. Acid Red 106 is a water-soluble, disulfonated single azo dye. The presence of sulfonic acid groups makes the molecule polar and ionic, which is highly amenable to electrospray ionization (ESI), a soft ionization technique that is well-suited for polar, non-volatile compounds. The negative ion mode in ESI is particularly effective for sulfonated dyes, as it readily forms deprotonated molecules that can be detected by the mass spectrometer.

The general consensus in the analysis of dyes is that liquid chromatography coupled with mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), is a powerful and widely used technique. It allows for the separation of complex mixtures and provides high sensitivity and specificity for the identification and quantification of individual dye components.

Comparative Analysis: C.I. Acid Red 106 and Alternatives

For applications requiring a red acid dye with confirmed mass spectrometry compatibility, several alternatives to **C.I. Acid Red 106** are available. This section compares **C.I. Acid Red 106** with three such alternatives: C.I. Acid Red 73, C.I. Acid Red 88, and Ponceau 4R.

Feature	C.I. Acid Red 106	C.I. Acid Red 73	C.I. Acid Red 88	Ponceau 4R
C.I. Number	18110	27290	15620	16255
Molecular Formula	$C_{23}H_{17}N_3Na_2O_9S_3$	$C_{22}H_{14}N_4Na_2O_7S_2$	$C_{20}H_{13}N_2NaO_4S$	$C_{20}H_{11}N_2Na_3O_{10}S_3$
Molecular Weight	621.57 g/mol	556.48 g/mol	400.38 g/mol	604.47 g/mol
Structure	Monoazo, Disulfonated	Diazo, Disulfonated	Monoazo, Monosulfonated	Monoazo, Trisulfonated
MS Compatibility	Inferred (High)	Confirmed	Confirmed	Confirmed
Ionization Mode	Negative ESI (Predicted)	Negative ESI	Negative ESI	Negative ESI
LOD (LC-MS/MS)	Not Reported	Not Reported	Not Reported	0.00004–0.24 µg/mL[1]
LOQ (LC-MS/MS)	Not Reported	Not Reported	Not Reported	0.00012–0.8 µg/mL[1]

Experimental Protocols

Below are detailed experimental protocols for the analysis of sulfonated red azo dyes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for similar dyes and can be adapted for the analysis of **C.I. Acid Red 106**.

Sample Preparation

- **Stock Solution Preparation:** Accurately weigh 1 mg of the dye standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a stock solution of 100 µg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
- **Sample Extraction (from a solid matrix, e.g., textile):** a. Weigh approximately 100 mg of the sample into a centrifuge tube. b. Add 5 mL of a methanol/water (70:30, v/v) solution containing 20 mM ammonium acetate. c. Vortex for 1 minute and sonicate for 30 minutes at 50°C.^[2] d. Centrifuge at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- **Column:** A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these polar compounds.
- **Mobile Phase A:** Water with 0.1% formic acid and 5 mM ammonium acetate.
- **Mobile Phase B:** Methanol or Acetonitrile with 0.1% formic acid.
- **Gradient Elution:** A typical gradient would start with a low percentage of mobile phase B (e.g., 10%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.
- **Flow Rate:** 0.3 mL/min.
- **Column Temperature:** 40°C.
- **Injection Volume:** 5 µL.

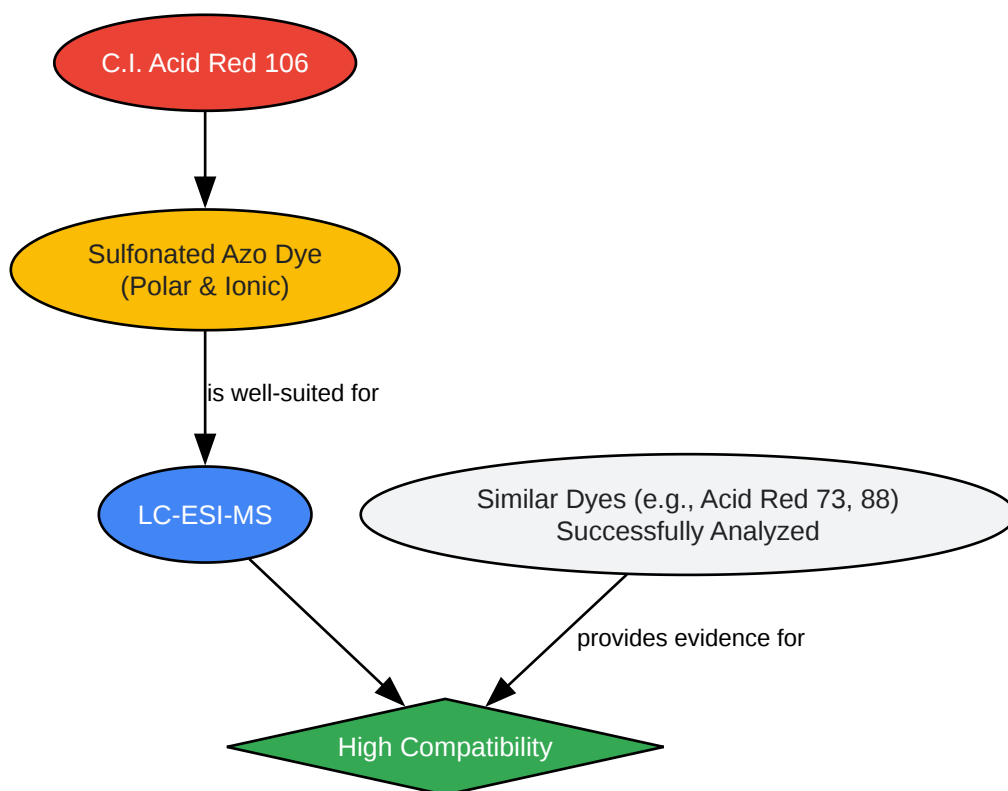
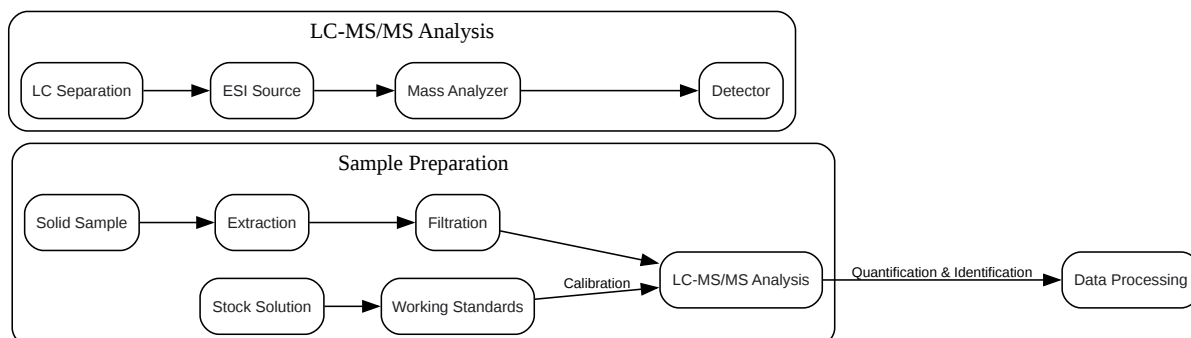
Mass Spectrometry (MS) Conditions

- **Ion Source:** Electrospray Ionization (ESI).
- **Polarity:** Negative ion mode.
- **Capillary Voltage:** 3.0-4.0 kV.

- Source Temperature: 120-150°C.
- Desolvation Gas (Nitrogen) Flow: 8-12 L/min.
- Desolvation Temperature: 350-450°C.
- Collision Gas: Argon.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions selected based on initial full scan and product ion scan experiments.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical basis for expecting **C.I. Acid Red 106** to be MS-compatible.



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References

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